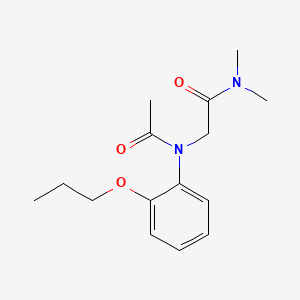
Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY-: is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetanilide core structure with additional functional groups, including a dimethylcarbamoylmethyl and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- typically involves the reaction of acetanilide with appropriate reagents to introduce the dimethylcarbamoylmethyl and propoxy groups
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of rubber accelerators and stabilizers.
Mechanism of Action
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetanilide: A simpler analog without the dimethylcarbamoylmethyl and propoxy groups.
N-Phenylacetamide: Another related compound with similar structural features.
Paracetamol (Acetaminophen): A well-known analgesic and antipyretic with a similar acetanilide core.
Uniqueness: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is unique due to the presence of the dimethylcarbamoylmethyl and propoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92700-21-5 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
QRSUEMINGJQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


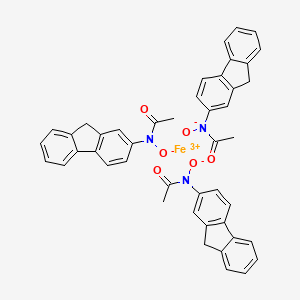
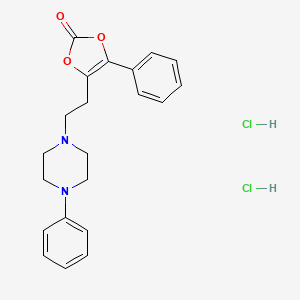
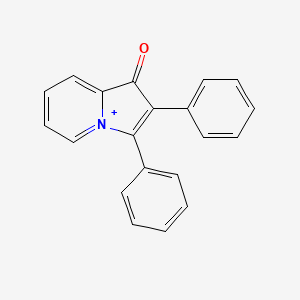
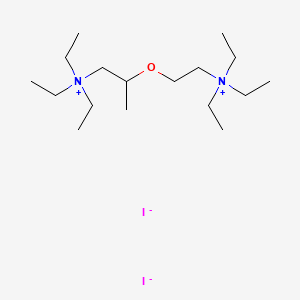
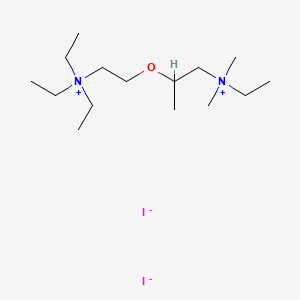
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
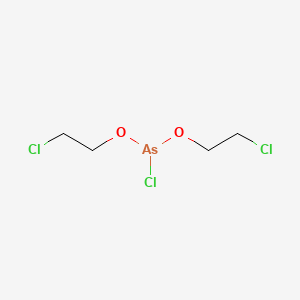

![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
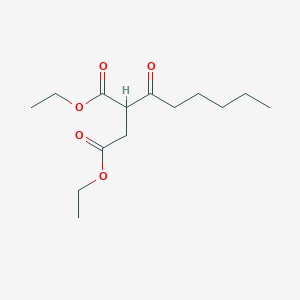
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
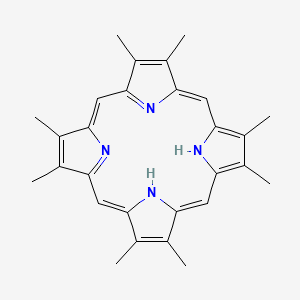
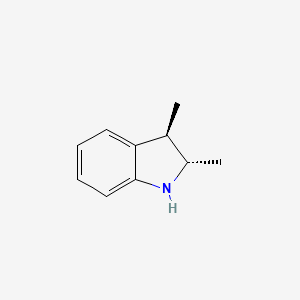
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)
